5-Methyl-7-methoxyisoflavone

Descripción

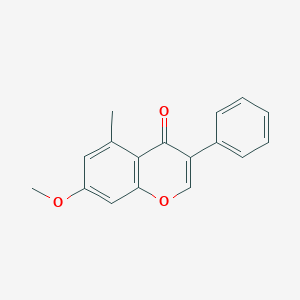

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxy-5-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-8-13(19-2)9-15-16(11)17(18)14(10-20-15)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOUYULOZZRTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Record name | 5-Methyl-7-methoxyisoflavone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/5-Methyl-7-methoxyisoflavone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002754 | |

| Record name | 5-Methyl-7-methoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82517-12-2 | |

| Record name | 5-Methyl-7-methoxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82517-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082517122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-7-methoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 7-methoxy-5-methyl-3-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW23TRU3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methyl-7-Methoxyisoflavone: A Technical Whitepaper on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-7-methoxyisoflavone is a synthetic isoflavone that has garnered attention within the sports nutrition and bodybuilding communities for its purported anabolic and performance-enhancing properties. This technical guide provides an in-depth exploration of its proposed mechanisms of action, drawing from available scientific literature on this compound and structurally related flavonoids. The primary putative mechanisms include the inhibition of the aromatase enzyme, modulation of the NF-κB signaling pathway, and stimulation of protein synthesis. However, it is critical to note that robust, peer-reviewed clinical evidence substantiating these claims in humans is limited, and some studies have reported no significant effects on body composition or performance. This document aims to present the current, albeit incomplete, scientific understanding of this compound's molecular interactions, supported by detailed experimental protocols for further investigation and quantitative data where available.

Introduction

This compound is a non-steroidal isoflavone, a class of compounds known for their potential interactions with various biological pathways.[1] Marketed as a dietary supplement, it is claimed to promote muscle growth, enhance endurance, and reduce body fat without the androgenic side effects associated with anabolic steroids.[2] These claims are primarily based on its theoretical ability to increase protein synthesis and inhibit catabolic processes. This whitepaper will dissect the three core proposed mechanisms of action: aromatase inhibition, NF-κB inhibition, and stimulation of protein synthesis pathways, while also acknowledging the existing gaps in direct scientific evidence.

Putative Mechanisms of Action

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the conversion of androgens to estrogens. Its inhibition is a key strategy in the management of estrogen-receptor-positive breast cancer and is also of interest for modulating testosterone levels.[3] Several flavonoids have been identified as aromatase inhibitors.[3] While direct studies on this compound are lacking, research on structurally similar methylated flavones provides some insight. For instance, 7-methoxyflavone and 7,4'-dimethoxyflavone have been shown to inhibit aromatase with IC50 values in the low micromolar range.[3] Conversely, 5,7-dimethoxyflavone, which shares the 5- and 7-position substitutions with the compound of interest, was found to be a poor inhibitor of aromatase.[3] This suggests that the specific substitution pattern is critical for inhibitory activity.

Table 1: Aromatase Inhibition by Methylated Flavones

| Compound | IC50 (µM) |

| 7-Methoxyflavone | 1.9[3] |

| 7,4'-Dimethoxyflavone | 9.0[3] |

| 5,7-Dimethoxyflavone | 123[3] |

| Chrysin (unmethylated analog of 5,7-dimethoxyflavone) | 4.2[3] |

Data from a study on bioavailable methylated flavones.[3] Note the absence of direct data for this compound.

The proposed mechanism of aromatase inhibition by flavonoids involves competitive binding to the active site of the enzyme, thereby preventing the binding of androstenedione and testosterone.

Caption: Proposed Aromatase Inhibition by this compound.

NF-κB Inhibition

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[4] Chronic activation of NF-κB is associated with inflammatory diseases and muscle wasting (catabolism). Therefore, its inhibition is a target for therapeutic intervention.[5] A study on 7-methoxyisoflavone, a related compound, demonstrated its ability to suppress vascular endothelial inflammation by inhibiting the NF-κB signaling pathway.[6] The proposed mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[6]

Caption: Hypothesized NF-κB Signaling Inhibition.

Stimulation of Protein Synthesis

The anabolic effects of this compound are attributed to its potential to increase protein synthesis. While direct evidence is lacking for this specific molecule, a study on the structurally similar 5,7-dimethoxyflavone showed it could suppress sarcopenia in aged mice by activating the PI3K/Akt/mTOR pathway.[7][8] This pathway is a central regulator of cell growth and protein synthesis. Activation of Akt leads to the phosphorylation and activation of mTOR, which in turn phosphorylates downstream effectors like p70S6K and 4E-BP1, ultimately leading to an increase in the translation of mRNA into protein.

Caption: Putative PI3K/Akt/mTOR Pathway Activation.

Experimental Protocols

To rigorously evaluate the proposed mechanisms of action of this compound, the following experimental protocols are recommended.

Aromatase Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the activity of recombinant human aromatase.

-

Materials: Recombinant human aromatase (CYP19), fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin), NADPH regenerating system, test compound, and a suitable buffer (e.g., potassium phosphate buffer).

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the aromatase enzyme, NADPH regenerating system, and the test compound or vehicle control.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activation of the NF-κB signaling pathway.

-

Materials: A cell line stably or transiently transfected with a luciferase reporter construct driven by an NF-κB response element (e.g., HEK293 or HeLa cells), cell culture medium, an inflammatory stimulus (e.g., TNF-α or LPS), this compound, and a luciferase assay kit.

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Stimulate the cells with the inflammatory agent to activate the NF-κB pathway.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a control reporter or total protein concentration.

-

Determine the effect of the compound on NF-κB activation.

-

In Vitro Protein Synthesis Assay (Puromycin-based)

This method measures the rate of global protein synthesis in cultured cells.

-

Materials: Cell line of interest (e.g., C2C12 myoblasts for muscle-related studies), cell culture medium, this compound, puromycin, and reagents for Western blotting or fluorescence microscopy to detect incorporated puromycin.

-

Procedure:

-

Culture the cells and treat them with different concentrations of this compound for the desired time.

-

Add a low concentration of puromycin to the culture medium for a short period. Puromycin is a tRNA analog that gets incorporated into nascent polypeptide chains, terminating translation.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Perform a Western blot using an anti-puromycin antibody to detect the amount of puromycin-labeled peptides.

-

Quantify the band intensity to determine the relative rate of protein synthesis.

-

Discussion and Future Directions

The available, albeit limited, scientific evidence suggests that this compound may exert its biological effects through a multi-faceted mechanism involving aromatase inhibition, anti-inflammatory actions via NF-κB inhibition, and potential anabolic effects through the stimulation of protein synthesis pathways. However, it is imperative to underscore that these mechanisms are largely inferred from studies on structurally related compounds.

A significant contradiction exists in the literature, with a study on resistance-trained males showing no significant ergogenic benefits from this compound supplementation.[9] This highlights the critical need for well-controlled clinical trials to validate the claims made for this compound.

Future research should focus on:

-

Direct Mechanistic Studies: Conducting in vitro assays as outlined in this paper to definitively determine the IC50 for aromatase inhibition, its effects on NF-κB signaling, and its impact on the PI3K/Akt/mTOR pathway.

-

Receptor Binding Assays: Quantifying the binding affinity of this compound to estrogen and androgen receptors to understand any potential hormonal activities.

-

In Vivo Animal Studies: Utilizing animal models to investigate the effects on muscle mass, body composition, and performance under controlled conditions.

-

Human Clinical Trials: Performing double-blind, placebo-controlled studies in human subjects to assess the efficacy and safety of this compound as a dietary supplement.

Conclusion

This compound is a compound with purported anabolic and anti-catabolic properties. The proposed mechanisms of action, including aromatase inhibition, NF-κB inhibition, and stimulation of protein synthesis, are biologically plausible but currently lack direct and robust scientific validation. The information presented in this whitepaper serves as a guide for researchers and drug development professionals to understand the current landscape and to design future studies that can elucidate the true pharmacological profile of this intriguing isoflavone. A critical and evidence-based approach is necessary to move beyond anecdotal claims and establish a clear scientific consensus on the mechanism of action and potential therapeutic or supplemental value of this compound.

References

- 1. What is this compound?_Chemicalbook [chemicalbook.com]

- 2. gigasnutrition.com [gigasnutrition.com]

- 3. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalsciencebooks.info [globalsciencebooks.info]

- 6. researchgate.net [researchgate.net]

- 7. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-7-Methoxyisoflavone and Aromatase Inhibition: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-7-methoxyisoflavone, a synthetic isoflavone, has been marketed as a dietary supplement with purported anabolic properties, often accompanied by the claim that it acts as an aromatase inhibitor. Aromatase, a cytochrome P450 enzyme, is a critical component in the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy in hormone-dependent cancers. This technical guide provides an in-depth review of the available scientific information regarding the interaction between this compound and aromatase. It details the experimental protocols used to assess aromatase inhibition and presents the current, albeit limited, understanding of this compound's biological activity. It is important to note at the outset that while claims of aromatase inhibition by this compound are prevalent in commercial literature, robust, peer-reviewed scientific evidence and quantitative data to support this specific activity are scarce. This paper will, therefore, also draw upon data from structurally related isoflavones to provide a comprehensive context for researchers.

Introduction to this compound and Aromatase

This compound is a synthetic derivative of the isoflavone class of compounds, which are naturally occurring phytoestrogens found in sources like soybeans.[1][2] It is often marketed to the fitness and bodybuilding communities with claims of increasing lean muscle mass and enhancing recovery, purportedly without the hormonal side effects associated with anabolic steroids.[3][4][5] One of the mechanisms cited for these effects is the inhibition of the enzyme aromatase.[1][6]

Aromatase (cytochrome P450 19A1) is the rate-limiting enzyme in the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[7][8][9] This enzymatic process is a key target for the treatment of estrogen-receptor-positive breast cancer.[8][10] The inhibition of aromatase reduces the systemic and local production of estrogens, thereby slowing the growth of hormone-sensitive tumors.

The potential for a compound to act as an aromatase inhibitor carries significant implications for its use, both therapeutically and as a supplement. However, a critical evaluation of the scientific literature reveals a disconnect between the marketing claims for this compound and the available empirical data. A 2006 study on resistance-trained males found no measurable effects of methoxyisoflavone supplementation on athletic performance or on levels of testosterone and cortisol.[11][12]

Quantitative Data on Aromatase Inhibition by Isoflavones

| Compound | Chemical Class | IC50 (µM) | Assay System | Reference |

| Chrysin | Flavone | 4.2 | Recombinant CYP19 | [7] |

| 7-Hydroxyflavone | Flavone | 0.51 | Recombinant CYP19 | [7] |

| 7-Methoxyflavone | Flavone | 2-9 | Recombinant CYP19 | [7][13] |

| 5,7-Dimethoxyflavone | Flavone | 123 | Recombinant CYP19 | [7] |

| Biochanin A | Isoflavone | 12.5 | Recombinant CYP19 (Supersomes®) | [8] |

| Biochanin A | Isoflavone | 8 | MCF-7aro cells | [8] |

| Genistein | Isoflavone | >20 | Placental microsomes | [14] |

| Liquiritigenin | Flavanone | 0.34 | Recombinant CYP19 (MFC substrate) | [8] |

This table presents data for related compounds to illustrate the range of activities and assay systems used. It does not contain data for this compound due to a lack of available information in the scientific literature.

Experimental Protocols for Aromatase Inhibition Assays

The assessment of a compound's potential to inhibit aromatase can be conducted through various in vitro methods, broadly categorized as cell-free and cell-based assays.

Cell-Free Aromatase Inhibition Assays

These assays utilize a purified or isolated form of the aromatase enzyme, allowing for the direct measurement of enzyme inhibition without the complexities of cellular uptake, metabolism, or cytotoxicity.

-

Recombinant Human Aromatase Assay (Fluorometric):

-

Enzyme Source: Recombinant human CYP19 enzyme expressed in systems like baculovirus-infected insect cells.[15]

-

Substrate: A fluorogenic substrate, such as 7-methoxy-4-(trifluoromethyl)coumarin (MFC) or dibenzylfluorescein (DBF), which is converted by aromatase into a highly fluorescent product.[7][8][16]

-

Procedure: a. The test compound (e.g., this compound) at various concentrations is pre-incubated with the recombinant aromatase enzyme in a microplate well. b. The reaction is initiated by the addition of the fluorogenic substrate and a cofactor, such as NADPH. c. The plate is incubated at 37°C. d. The fluorescence of the product is measured at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).[10] e. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.

-

-

Tritiated Water-Release Assay:

-

Enzyme Source: Human placental microsomes or recombinant aromatase.[17][18][19]

-

Substrate: Radiolabeled [1β-³H]-androst-4-ene-3,17-dione.

-

Procedure: a. The test compound is incubated with the enzyme source and the radiolabeled androgen substrate. b. During the aromatization reaction, a tritium atom is released from the substrate and forms tritiated water ([³H]₂O). c. The reaction is stopped, and the unmetabolized substrate is removed, typically by charcoal-dextran precipitation. d. The radioactivity of the aqueous phase (containing the tritiated water) is measured by liquid scintillation counting. e. The amount of [³H]₂O formed is proportional to the aromatase activity.

-

Cell-Based Aromatase Inhibition Assays

Cell-based assays provide a more physiologically relevant model by incorporating cellular processes.

-

MCF-7 Cell-Based Assay (AroER Tri-Screen):

-

Cell Line: A human breast cancer cell line (MCF-7) stably transfected with an estrogen-responsive element (ERE)-driven luciferase reporter plasmid.[20][21] These cells naturally express aromatase and the estrogen receptor (ERα).

-

Principle: The assay indirectly measures aromatase activity by quantifying the activation of the estrogen receptor by endogenously produced estradiol.

-

Procedure: a. MCF-7aro cells are plated in a multi-well format. b. The cells are treated with the test compound in the presence of an androgen substrate (e.g., testosterone). c. Aromatase in the cells converts testosterone to estradiol. d. Estradiol binds to the ERα, which then activates the transcription of the luciferase reporter gene. e. After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. f. A decrease in luminescence in the presence of the test compound indicates inhibition of aromatase (or ERα antagonism, which must be ruled out in separate experiments).[20][21]

-

-

H295R Cell-Based Assay:

-

Cell Line: The H295R human adrenocortical carcinoma cell line, which expresses key enzymes for steroidogenesis, including aromatase.

-

Principle: This assay directly measures the production of estradiol from a precursor.

-

Procedure: a. H295R cells are cultured and then exposed to the test compound. b. A substrate, typically testosterone or androstenedione, is added. c. After an incubation period, the cell culture medium is collected. d. The concentration of estradiol in the medium is quantified using methods such as ELISA or LC-MS/MS. e. A reduction in estradiol levels compared to the control indicates aromatase inhibition.

-

Visualizations: Pathways and Workflows

Aromatase-Mediated Estrogen Biosynthesis and a Hypothetical Point of Inhibition

Caption: Aromatase catalyzes the conversion of androgens to estrogens.

Experimental Workflow for Cell-Free Aromatase Inhibition Screening

Caption: Workflow for a fluorometric cell-free aromatase inhibition assay.

Discussion and Future Directions

The assertion that this compound is an aromatase inhibitor is not well-supported by publicly available, peer-reviewed scientific research. While it belongs to the isoflavone class, which contains known aromatase inhibitors, it is crucial to avoid extrapolation of activity based solely on structural similarity. The methylation pattern of flavonoids can significantly alter their biological activity; for instance, 5,7-dimethoxyflavone is a much weaker aromatase inhibitor than its unmethylated counterpart, chrysin.[7]

For the scientific and drug development communities, the following steps are necessary to clarify the pharmacological profile of this compound:

-

In Vitro Characterization: The compound should be systematically evaluated using the standardized cell-free and cell-based aromatase inhibition assays detailed in this guide. This would generate quantitative data (IC50, Ki) and determine its mode of inhibition (e.g., competitive, non-competitive).

-

Cellular Studies: Further investigation into its effects on steroidogenic pathways in relevant cell lines (e.g., H295R, MCF-7) is warranted to understand its broader endocrinological impact.

-

In Vivo Studies: Should in vitro studies indicate significant activity, well-controlled animal studies would be required to assess its effects on systemic hormone levels, bioavailability, and potential tissue-specific effects.

Conclusion

This compound is a compound of interest due to its prevalence in the sports supplement market and claims of anabolic and anti-estrogenic effects. However, there is a significant lack of rigorous scientific evidence to substantiate its role as an aromatase inhibitor. This technical guide provides the necessary background and detailed experimental protocols for researchers to systematically investigate this claim. Until such data is available, the scientific community should remain circumspect about the purported aromatase-inhibiting properties of this compound. The methodologies and comparative data presented herein offer a clear roadmap for the future research required to elucidate the true biological activity of this compound.

References

- 1. gigasnutrition.com [gigasnutrition.com]

- 2. What is this compound?_Chemicalbook [chemicalbook.com]

- 3. Methoxyisoflavone for Sports & Fitness – Health Information Library | PeaceHealth [peacehealth.org]

- 4. Methoxyisoflavone – Health Information Library | PeaceHealth [peacehealth.org]

- 5. mrsupplement.com.au [mrsupplement.com.au]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential utility of natural products as regulators of breast cancer-associated aromatase promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aromatase inhibition by bioavailable methylated flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of estrogen synthesis and metabolism by phytoestrogens in vitro and the implications for women's health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thieme-connect.com [thieme-connect.com]

- 17. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Biological significance of aromatase activity in human breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]

Antioxidant Properties of Synthetic Isoflavones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of synthetic isoflavones. It covers their mechanisms of action, structure-activity relationships, quantitative efficacy data, and detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for professionals engaged in antioxidant research and the development of novel therapeutic agents.

Introduction to Synthetic Isoflavones as Antioxidants

Isoflavones are a class of phenolic compounds, characterized by a C6-C3-C6 carbon skeleton, that are structurally similar to estrogens, earning them the classification of phytoestrogens.[1][2][3] While naturally abundant in legumes like soybeans, there is a growing scientific interest in the synthesis of novel isoflavone derivatives.[2][4] Synthetic modifications to the basic isoflavone scaffold allow for the fine-tuning of their biological activities, particularly their antioxidant potential.[5] These compounds combat oxidative stress, a key factor in the pathogenesis of numerous diseases including cancer, cardiovascular disease, and neurodegenerative disorders, by neutralizing excessive reactive oxygen species (ROS).[6][7]

Mechanisms of Antioxidant Action

Synthetic isoflavones exert their antioxidant effects through multiple mechanisms, which can be broadly categorized as direct radical scavenging and indirect cellular defense enhancement.

-

Direct Radical Scavenging and Metal Chelation : Isoflavones can directly neutralize free radicals by donating a hydrogen atom or an electron, which stabilizes the radical and terminates damaging chain reactions.[8][9] The efficacy of this action is highly dependent on their chemical structure.[10][11] Additionally, certain isoflavones can chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[12][13][14]

-

Upregulation of Endogenous Antioxidant Enzymes : Beyond direct scavenging, isoflavones can modulate cellular signaling pathways to enhance the body's own antioxidant defenses.[13] Studies have shown that isoflavones and their metabolites can increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[15][16] This indirect mechanism provides a sustained defense against oxidative stress.

Structure-Activity Relationships (SAR)

The antioxidant capacity of a synthetic isoflavone is intrinsically linked to its molecular structure. Key structural features that govern this activity have been identified through extensive research.[11][17]

-

Hydroxyl Groups : The number and position of hydroxyl (-OH) groups on the aromatic rings are paramount.[11][12] An ortho-dihydroxyl configuration (catechol structure) on the B-ring, particularly at the 3' and 4' positions, significantly enhances antioxidant activity.[14][18] Hydroxyl substitution at the C-4' position is considered crucial, with the C-5 position also being of moderate importance.[12]

-

C2-C3 Double Bond : The double bond between carbons 2 and 3 in the C-ring contributes to the radical scavenging ability by facilitating electron delocalization.[12]

-

4-Oxo (Keto) Group : The keto group at the C-4 position, in conjunction with the C2-C3 double bond, also plays a role in the antioxidant mechanism.[12]

-

Other Substitutions : Methoxy (-OCH₃) groups generally diminish antioxidant activity compared to hydroxyl groups.[14] The absence of the 2,3-double bond and the 4-oxo group, as seen in metabolites like equol, can paradoxically enhance antioxidant activity.[12]

References

- 1. ijcmas.com [ijcmas.com]

- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Isoflavones in the Prevention of Breast Cancer and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Soy Isoflavones and Breast Cancer Cell Lines: Molecular Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijcea.org [ijcea.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Structure and Antioxidant Activity Relationships of Isoflavonoids from Dalbergia parviflora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Isoflavones: chemistry, analysis, functions and effects on health and cancer. | Semantic Scholar [semanticscholar.org]

- 14. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative Structure-Antioxidant Activity Models of Isoflavonoids: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Remyelinating Potential of 5-Methyl-7-methoxyisoflavone: A Technical Guide for Neuroscientists and Drug Development Professionals

Abstract

Remyelination, the process of generating new myelin sheaths around axons in the central nervous system (CNS), represents a critical therapeutic goal for demyelinating diseases such as multiple sclerosis (MS). The failure of endogenous remyelination contributes significantly to the progressive axonal degeneration and accumulating disability seen in these conditions. This technical guide provides an in-depth analysis of the remyelinating activity of 5-Methyl-7-methoxyisoflavone, a promising small molecule identified in a screen of registered drugs and natural compounds. We consolidate the current quantitative data on its efficacy in promoting oligodendrocyte precursor cell (OPC) proliferation and differentiation, detail the experimental protocols for assessing its activity, and propose a putative mechanism of action based on the known signaling pathways of structurally related isoflavones. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel remyelinating therapies.

Introduction

The progressive and debilitating nature of demyelinating diseases underscores the urgent need for therapeutic strategies that promote myelin repair. While current treatments for MS primarily focus on modulating the immune system, there is a significant unmet need for agents that can directly stimulate the regeneration of myelin sheaths. The process of remyelination is orchestrated by oligodendrocyte precursor cells (OPCs), which must proliferate, migrate to the site of injury, and differentiate into mature, myelin-forming oligodendrocytes.

A multi-tiered screening of 2,000 compounds, including FDA-approved drugs and natural products, identified this compound as a potent stimulator of OPC metabolic activity, proliferation, and differentiation[1]. This finding positions this compound as a compelling candidate for further investigation and development as a remyelinating therapeutic. This guide will synthesize the key findings related to its activity and provide the necessary technical details to facilitate further research.

Quantitative Data on Remyelinating Activity

The pro-myelinating effects of this compound have been quantified in a series of in vitro assays. The data from these studies are summarized below for clear comparison.

Table 1: Effect of this compound on Oligodendrocyte Precursor Cell (OPC) Metabolism and Proliferation

| Parameter | Assay | Treatment Concentration | Result | Reference |

| Metabolic Activity | MTT Assay | Not specified | Efficacy Ratio (ER) = 1.3 | [1] |

| OPC Proliferation | [³H]thymidine incorporation | Not specified | ~2.5-fold increase vs. vehicle | [1] |

The Efficacy Ratio (ER) is defined as the absorbance of the drug-treated sample divided by the absorbance of the vehicle-treated sample in the MTT assay, which measures cell reducing activity as an indicator of viability, proliferation, or differentiation.

Table 2: Effect of this compound on Oligodendrocyte Differentiation Markers

| Gene Transcript | Assay | Treatment Concentration | Result (Fold Increase vs. Vehicle) | Reference |

| CGT (Ceramide galactosyltransferase) | Real-time RT-PCR | Not specified | ~5-fold increase | [1] |

| MBP (Myelin Basic Protein) | Real-time RT-PCR | Not specified | ~10-fold increase | [1] |

| MBP (Myelin Basic Protein) | Real-time RT-PCR | 0.1 µM | Dose-dependent increase | [1] |

| MBP (Myelin Basic Protein) | Real-time RT-PCR | 1.0 µM | Peak dose-dependent response | [1] |

CGT is a marker for an early stage of oligodendrocyte differentiation, while MBP is a major component of the myelin sheath and a marker for a late stage of differentiation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to assess the remyelinating activity of this compound.

In Vitro Assays with Mouse Oligodendrocyte Precursor Cells (OPCs)

3.1.1. OPC Isolation and Culture

-

Tissue Source: Cerebral cortices from postnatal day 1-2 mice.

-

Cell Dissociation: The cortices are mechanically and enzymatically dissociated to obtain a mixed glial cell suspension.

-

OPC Enrichment: OPCs are purified from the mixed glial cultures using immunomagnetic microbeads or differential adherence techniques.

-

Culture Conditions: Purified OPCs are cultured on poly-L-lysine-coated plates in a chemically defined medium (e.g., N1 or N2B3 medium) supplemented with growth factors such as platelet-derived growth factor (PDGF) and fibroblast growth factor (FGF) to maintain their progenitor state.

3.1.2. MTT Assay for Metabolic Activity

-

Cell Plating: Purified OPCs are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with this compound or vehicle control for a specified duration (e.g., 48 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The Efficacy Ratio is calculated as (Absorbance of drug-treated cells) / (Absorbance of vehicle-treated cells).

3.1.3. [³H]thymidine Incorporation Assay for Proliferation

-

Cell Plating and Treatment: OPCs are plated and treated with this compound as described above.

-

Radiolabeling: [³H]thymidine is added to the culture medium for the final hours of the treatment period.

-

Cell Lysis and Scintillation Counting: Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter. The fold increase in proliferation is determined by comparing the counts per minute (CPM) of treated versus vehicle control cells.

3.1.4. Real-time RT-PCR for Differentiation Markers

-

RNA Extraction: Following treatment with this compound, total RNA is extracted from the OPCs.

-

cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA).

-

Quantitative PCR: Real-time PCR is conducted using specific primers for myelin-related genes (e.g., CGT, MBP) and a housekeeping gene for normalization. The relative gene expression is calculated using the ΔΔCt method.

Organotypic Cerebellar Slice Culture for Myelination and Remyelination

3.2.1. Slice Preparation and Culture

-

Tissue Source: Cerebella are dissected from postnatal day 10-12 mice.

-

Slicing: 300-400 µm thick sagittal slices are prepared using a vibratome.

-

Culture: Slices are placed on semi-permeable membrane inserts in a culture medium containing serum and growth supplements. The slices are maintained in culture for several days to allow for myelination to occur ex vivo.

3.2.2. Demyelination and Remyelination Assay

-

Demyelination Induction: After a period of in vitro myelination (e.g., 10 days), demyelination is induced by treating the slices with lysophosphatidylcholine (LPC) at a concentration of 0.5 mg/mL for 15-17 hours.

-

Washout and Treatment: The LPC-containing medium is washed out, and the slices are returned to normal culture medium containing either this compound or vehicle.

-

Remyelination Period: The slices are cultured for an additional period (e.g., 7-14 days) to allow for remyelination to occur.

-

Analysis: Slices are fixed and processed for immunofluorescence staining to visualize myelin (e.g., anti-MBP) and axons. The extent of remyelination is quantified by measuring the area of MBP staining.

Putative Signaling Pathways

While the precise molecular mechanism of this compound in promoting remyelination has not been explicitly elucidated, the known activities of other isoflavones provide a strong basis for a putative signaling pathway. Structurally similar isoflavones, such as puerarin and genistein, have been shown to exert neuroprotective and pro-myelinating effects through the activation of the PI3K/Akt pathway [2][3][4][5]. Additionally, the transcription factor CREB (cAMP response element-binding protein) is a known regulator of myelin gene expression and oligodendrocyte development[6][7][8].

Based on this evidence, we propose that this compound may promote OPC proliferation and differentiation through the activation of the PI3K/Akt and/or CREB signaling cascades.

Proposed PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and differentiation in many cell types, including oligodendrocytes[9]. Activation of this pathway is known to promote the survival of mature oligodendrocytes and is implicated in myelination.

References

- 1. A staged screening of registered drugs highlights remyelinating drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A preliminary report: genistein attenuates cerebral ischemia injury in ovariectomized rats via regulation of the PI3K-Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The isoflavone puerarin promotes generation of human iPSC-derived pre-oligodendrocytes and enhances endogenous remyelination in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genistein exerts a cell-protective effect via Nrf2/HO-1/ /PI3K signaling in Ab25-35-induced Alzheimer's disease models in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different neuroligands and signal transduction pathways stimulate CREB phosphorylation at specific developmental stages along oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advancement of differentiation of oligodendrocyte progenitor cells by a cascade including protein kinase A and cyclic AMP-response element binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Possible role of CREB in the stimulation of oligodendrocyte precursor cell proliferation by neurotrophin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Constitutively Active Akt Induces Enhanced Myelination in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-7-Methoxyisoflavone: A Scientific Review of its Effects on Muscle Mass and Endurance

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Methyl-7-methoxyisoflavone, a synthetic isoflavone, has been marketed as a non-steroidal anabolic agent purported to increase muscle mass and enhance endurance. Despite its presence in the sports supplement market, the scientific evidence supporting these claims is sparse and conflicting. This technical guide provides a comprehensive review of the available scientific literature, focusing on the quantitative data from human clinical trials, the methodologies of key experiments, and the proposed molecular mechanisms of action. The evidence base is critically evaluated to provide a clear perspective for researchers, scientists, and drug development professionals on the current understanding of this compound's efficacy and the gaps in the existing research.

Introduction

This compound is a flavonoid derivative that has gained attention for its potential anabolic properties without the androgenic side effects associated with traditional anabolic steroids.[1] The initial claims for its efficacy appear to stem from early patents and animal studies, which suggested benefits in promoting weight gain.[2] These initial findings led to its marketing as a dietary supplement for athletes and bodybuilders. This guide will delve into the available scientific evidence to assess the validity of these claims.

Clinical Evidence for Efficacy

The human clinical trial data on this compound is limited and presents conflicting results. The two most frequently cited studies are presented below.

Wilborn et al. (2006): A Peer-Reviewed Clinical Trial

A key peer-reviewed study by Wilborn et al. (2006) investigated the effects of this compound on resistance-trained males.[2] The study found no statistically significant benefits of supplementation on muscle mass, strength, or hormonal status compared to a placebo.

Experimental Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: Forty-five resistance-trained males.

-

Intervention: Participants were assigned to one of four groups: placebo, 800 mg/day of this compound, 200 mg/day of ecdysterone, or 1000 mg/day of sulfo-polysaccharide for eight weeks. All participants followed a supervised resistance training program.

-

Measurements: Body composition (fat-free mass, percent body fat) was assessed using dual-energy X-ray absorptiometry (DEXA). Muscular strength was measured by one-repetition maximum (1RM) for bench press and leg press. Hormonal profiles (testosterone, cortisol) were also analyzed.

Quantitative Data Summary:

The study reported no significant differences between the this compound group and the placebo group in any of the measured outcomes.

| Outcome Measure | This compound Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | p-value |

| Fat-Free Mass (kg) | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |

| Percent Body Fat (%) | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |

| Bench Press 1RM (kg) | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |

| Leg Press 1RM (kg) | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |

| Active Testosterone | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |

| Free Testosterone | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |

| Cortisol | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |

Table 1: Summary of findings from Wilborn et al. (2006). The original paper did not provide mean change and standard deviation for each group but stated no significant differences were observed.

Incledon et al. (2001): An Unpublished Abstract

An earlier study by Incledon et al. (2001), presented as an abstract at a conference, is often cited in support of this compound's efficacy. However, the full study has not been published in a peer-reviewed journal, and the available information is limited and has been interpreted in contradictory ways.

Experimental Protocol (from abstract):

-

Study Design: The abstract suggests a placebo-controlled trial.

-

Participants: Fourteen college-aged men.

-

Intervention: 800 mg/day of this compound for eight weeks.

-

Measurements: Body composition was assessed.

Quantitative Data Summary:

| Outcome Measure | This compound Group (Reported Change) | Placebo Group (Reported Change) |

| Lean Body Mass | Reported increase | No significant change |

Table 2: Anecdotal summary of findings from the Incledon et al. (2001) abstract. The lack of a peer-reviewed publication makes these findings unverifiable.

Proposed Mechanisms of Action

The molecular mechanisms through which this compound might exert its purported anabolic effects have not been well-elucidated. However, several hypotheses have been proposed based on its chemical structure and the known activities of other flavonoids.

Aromatase Inhibition

It has been suggested that this compound may act as an aromatase inhibitor.[3][4] Aromatase is the enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, it is theorized that the testosterone-to-estrogen ratio could be favorably altered, promoting an anabolic environment. However, direct evidence for this specific isoflavone's potent aromatase-inhibiting activity in vivo is lacking.

NF-κB Inhibition

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and plays a key role in inflammation and muscle catabolism. Some sources suggest that this compound may be an inhibitor of NF-κB.[3] By inhibiting NF-κB, it could potentially reduce muscle protein breakdown, thereby contributing to a net anabolic effect. This mechanism, however, remains speculative and requires experimental validation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of muscle protein synthesis and hypertrophy.[5][6][7] While some flavonoids have been shown to influence this pathway, there is currently no direct evidence to suggest that this compound activates this pathway to promote muscle growth.

Visualizations

Experimental Workflow

Caption: Experimental workflow of the Wilborn et al. (2006) study.

Hypothesized Signaling Pathways

Caption: Hypothesized signaling pathways for this compound.

Logical Relationship of Evidence

Caption: The logical discrepancy in the evidence for this compound.

Discussion

The available scientific evidence does not support the marketing claims that this compound is an effective anabolic agent for increasing muscle mass and endurance in humans. The only rigorously conducted, peer-reviewed clinical trial on the subject found no beneficial effects.[2] The positive claims appear to be based on an unpublished abstract with conflicting interpretations and poorly documented animal studies from several decades ago.

The proposed mechanisms of action, such as aromatase and NF-κB inhibition, are theoretically plausible for a flavonoid compound but lack direct experimental support for this compound itself. For drug development professionals, the lack of a clear mechanism of action and the negative results from the Wilborn et al. (2006) study suggest that this compound is unlikely to be a promising candidate for further investigation as a muscle-enhancing therapeutic.

Conclusion

For the scientific and research community, this compound serves as a case study in the disconnect that can exist between supplement marketing and scientific evidence. There is a clear need for well-controlled, peer-reviewed clinical trials to substantiate any claims of anabolic or ergogenic effects. Based on the current body of evidence, there is no robust scientific foundation to recommend this compound for the purpose of increasing muscle mass or endurance. Future research, if any, should focus on elucidating its potential molecular targets and conducting rigorous, well-powered clinical trials to definitively assess its efficacy and safety.

References

- 1. gigasnutrition.com [gigasnutrition.com]

- 2. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Metabolic Fate of 5-Methyl-7-methoxyisoflavone In Vivo: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-7-methoxyisoflavone, a synthetic isoflavone, has garnered attention within the sports nutrition and bodybuilding communities for its purported anabolic properties. Understanding its metabolic pathways is crucial for evaluating its efficacy, safety, and potential pharmacological interactions. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing the identified metabolic products, the experimental methodologies employed for their identification, and the underlying biochemical transformations.

Metabolic Pathways

The in vivo metabolism of this compound in humans primarily proceeds through two main pathways: O-demethylation and hydroxylation . These phase I biotransformation reactions lead to the formation of several metabolites that are subsequently excreted in the urine.[1] Five distinct metabolites have been identified, arising from different sequences of these reactions.

The metabolic journey of this compound can be conceptualized as follows:

-

Pathway 1: Initial O-demethylation followed by hydroxylation. In this pathway, the primary metabolic event is the removal of the methyl group from the methoxy moiety at the C7 position, yielding 5-Methyl-7-hydroxyisoflavone. This intermediate can then undergo further hydroxylation on the B-ring.

-

Pathway 2: Initial hydroxylation followed by O-demethylation. Alternatively, the parent compound can first be hydroxylated on the B-ring, followed by the O-demethylation of the C7-methoxy group.

Based on the analysis of urinary metabolites, O-demethylation appears to be the predominant initial metabolic step.

Below is a diagram illustrating the proposed metabolic pathways of this compound.

Identified Metabolites

Five urinary metabolites of this compound have been identified in studies involving human subjects.[1][2] The structures of these metabolites were elucidated using high-resolution mass spectrometry techniques. While specific quantitative data on the urinary excretion of each metabolite is not extensively available in the literature, qualitative analysis suggests that O-demethylated metabolites are major products.

Table 1: Identified Urinary Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Transformation |

| M1 | 5-Methyl-7-hydroxyisoflavone | O-demethylation |

| M2 | Monohydroxylated-5-methyl-7-hydroxyisoflavone | O-demethylation, Monohydroxylation |

| M3 | Dihydroxylated-5-methyl-7-hydroxyisoflavone | O-demethylation, Dihydroxylation |

| M4 | Monohydroxylated-5-methyl-7-methoxyisoflavone | Monohydroxylation |

| M5 | Dihydroxylated-5-methyl-7-methoxyisoflavone | Dihydroxylation |

Note: The exact positions of hydroxylation on the B-ring have not been definitively established in all published studies.

Experimental Protocols

The identification and characterization of this compound metabolites have been achieved through in vivo studies in humans. The general experimental workflow is outlined below.

In Vivo Study Design

-

Subjects: Healthy human volunteers.[2]

-

Administration: Oral administration of commercially available dietary supplements containing this compound.

-

Sample Collection: Urine samples are collected at baseline (before administration) and at various time points after administration.

Sample Preparation

-

Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase and arylsulfatase to cleave potential glucuronide and sulfate conjugates (Phase II metabolites), allowing for the analysis of the parent aglycones.

-

Extraction: A liquid-liquid extraction (LLE) is typically performed to isolate the metabolites from the urine matrix. Common solvents used for extraction include ethyl acetate.

Analytical Instrumentation and Methods

-

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS): This is a powerful technique for the separation and identification of metabolites.[1]

-

Chromatography: A UPLC system with a C18 column is used for the separation of metabolites based on their polarity.

-

Mass Spectrometry: A Q-TOF mass spectrometer provides high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which aid in structural elucidation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also employed for the analysis of isoflavone metabolites.

-

Derivatization: As isoflavones are not sufficiently volatile for GC analysis, a derivatization step (e.g., silylation) is required to increase their volatility.

-

Analysis: The derivatized sample is then injected into the GC-MS system for separation and detection.

-

Data Presentation

As of the current literature, detailed quantitative data on the urinary excretion of this compound and its metabolites are limited. Studies have primarily focused on the identification and structural elucidation of the metabolites. Therefore, a comprehensive table with quantitative values (e.g., percentage of administered dose) cannot be provided at this time. However, based on qualitative assessments from chromatographic data, the O-demethylation pathway appears to be a major route of metabolism.

Conclusion

The in vivo metabolism of this compound in humans involves O-demethylation and hydroxylation, resulting in the formation of at least five distinct urinary metabolites. The elucidation of these pathways has been made possible through the application of advanced analytical techniques such as UPLC-Q-TOF MS and GC-MS. While the metabolic pathways have been qualitatively described, further research is required to quantify the excretion profiles of the individual metabolites. Such quantitative data would provide a more complete understanding of the pharmacokinetics of this compound and would be invaluable for assessing its bioavailability, potential for drug interactions, and overall physiological effects. Researchers and professionals in drug development are encouraged to consider these metabolic pathways in any future investigations of this compound.

References

The In Vitro Oncology Profile of Methoxy-Substituted Isoflavones: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the in vitro anticancer effects of methoxy-substituted isoflavones, focusing on close structural analogs of 5-Methyl-7-methoxyisoflavone due to a lack of specific published research on the title compound in oncology settings. The data presented herein pertains to 5,7-dimethoxyflavone and 5-hydroxy-7-methoxyflavone , providing insights into the potential mechanisms and activities of this class of compounds.

Executive Summary

Methoxy-substituted isoflavones are a class of plant-derived compounds that have garnered significant interest in oncology research for their potential as anticancer agents. In vitro studies on analogs such as 5,7-dimethoxyflavone and 5-hydroxy-7-methoxyflavone have demonstrated a range of effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in tumorigenesis. These compounds have shown efficacy in various cancer cell lines, including those of the liver, colon, and breast. This document provides a comprehensive summary of the available quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways to aid researchers in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the cytotoxic and biological activities of 5,7-dimethoxyflavone and 5-hydroxy-7-methoxyflavone in various cancer cell lines as reported in the scientific literature.

Table 1: Cytotoxicity of Methoxy-Substituted Isoflavone Analogs in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| 5,7-dimethoxyflavone | HepG2 | Liver Cancer | 25 | Not Specified |

| 5,7-dimethoxyflavone | SCC-9 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified |

| 5,7-dimethoxyflavone | MCF-7 | Breast Cancer | Not Specified | Not Specified |

| 5-hydroxy-7-methoxyflavone | HCT-116 | Colon Carcinoma | Not Specified | 24 |

Table 2: Biological Effects of Methoxy-Substituted Isoflavone Analogs in Cancer Cell Lines

| Compound | Cell Line | Effect | Observations |

| 5,7-dimethoxyflavone | HepG2 | Apoptosis Induction | Condensed and fragmented nuclei observed via DAPI staining.[1] |

| 5,7-dimethoxyflavone | HepG2 | Cell Cycle Arrest | Increase in the sub-G1 population in a dose-dependent manner.[1][2] |

| 5,7-dimethoxyflavone | HepG2 | ROS Generation | Significant enhancement in the production of Reactive Oxygen Species.[2][3] |

| 5,7-dimethoxyflavone | HepG2 | Mitochondrial Membrane Potential | Dose-dependent reduction in mitochondrial membrane potential.[2] |

| 5-hydroxy-7-methoxyflavone | HCT-116 | Apoptosis Induction | DNA damage, mitochondrial membrane perturbation, cytochrome c release, Bcl-2 down-regulation, BID and Bax activation, and caspase-3-mediated apoptosis.[4] |

| 5-hydroxy-7-methoxyflavone | HCT-116 | ROS Generation | Increased mitochondrial and cytosolic ROS generation.[4] |

| 5-hydroxy-7-methoxyflavone | HCT-116 | ER Stress Induction | Led to intracellular Ca2+ release and JNK phosphorylation.[4] |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Human hepatoma (HepG2), human colon carcinoma (HCT-116), oral squamous cell carcinoma (SCC-9), and breast cancer (MCF-7) cell lines are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 5,7-dimethoxyflavone or 5-hydroxy-7-methoxyflavone) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Apoptosis Analysis (DAPI Staining)

-

Cell Treatment: Cells are grown on coverslips in a 6-well plate and treated with the test compound at various concentrations for 24 hours.

-

Fixation: The cells are then washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: The cells are then stained with 4',6-diamidino-2-phenylindole (DAPI) solution (1 µg/mL) for 5 minutes in the dark.

-

Visualization: The coverslips are mounted on glass slides, and the nuclear morphology of the cells is observed under a fluorescence microscope. Apoptotic cells are identified by the presence of condensed chromatin and fragmented nuclei.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Cells are seeded in 6-well plates, treated with the test compound for 24 hours, and then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are then washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the sub-G1 population (indicative of apoptosis) are determined.

Signaling Pathways and Mechanisms of Action

The anticancer effects of methoxy-substituted isoflavone analogs are mediated through the modulation of several key signaling pathways.

Induction of Apoptosis via the Intrinsic Pathway

Studies on 5,7-dimethoxyflavone and 5-hydroxy-7-methoxyflavone indicate the induction of apoptosis primarily through the intrinsic (mitochondrial) pathway. This is characterized by an increase in the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol, activating a cascade of caspases, ultimately leading to programmed cell death.

Caption: Intrinsic apoptosis pathway induced by methoxy-substituted isoflavone analogs.

Cell Cycle Arrest

5,7-dimethoxyflavone has been shown to induce cell cycle arrest, specifically by increasing the population of cells in the sub-G1 phase.[1][2] This indicates that the compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

Caption: Mechanism of cell cycle arrest induced by 5,7-dimethoxyflavone.

Experimental Workflow for In Vitro Anticancer Screening

The general workflow for screening the anticancer potential of a compound like this compound in vitro is a multi-step process.

Caption: General experimental workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

The available in vitro data on 5,7-dimethoxyflavone and 5-hydroxy-7-methoxyflavone demonstrate their potential as anticancer agents, acting through the induction of apoptosis and cell cycle arrest in various cancer cell lines. These findings provide a strong rationale for investigating the specific effects of this compound. Future research should focus on determining the IC50 values of this compound in a broader panel of cancer cell lines, elucidating its precise molecular targets, and exploring its effects on other key cancer-related signaling pathways. Such studies will be crucial in evaluating its potential as a novel therapeutic agent for cancer treatment.

References

- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Anabolic Potential of 5-Methyl-7-Methoxyisoflavone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-7-methoxyisoflavone, a synthetic derivative of naturally occurring isoflavones, has been marketed as a non-steroidal anabolic agent purported to enhance lean muscle mass, strength, and recovery while reducing body fat and cortisol levels. This technical guide provides an in-depth analysis of the available scientific evidence regarding its anabolic potential. It summarizes quantitative data from key studies, details experimental methodologies, and presents hypothesized signaling pathways to offer a comprehensive resource for the scientific community. Despite anecdotal claims and early animal studies suggesting anabolic effects, robust, peer-reviewed human clinical trials have largely failed to substantiate these claims, revealing a significant discrepancy between marketing and scientific validation.

Introduction

This compound, also known as methoxyisoflavone, is a flavonoid that was initially investigated for its potential anabolic properties without the androgenic side effects associated with traditional anabolic steroids.[1][2] It is structurally similar to isoflavones found in soybeans, such as genistein and daidzein.[3] Marketed heavily in the sports nutrition industry, its proposed benefits include increased protein synthesis, enhanced nitrogen retention, and a favorable nutrient partitioning effect, directing nutrients towards muscle tissue and away from adipose tissue.[4][5][6][7]

Purported Mechanisms of Action

The proposed anabolic effects of methoxyisoflavone are attributed to several mechanisms, although these are not well-substantiated by rigorous scientific evidence. The primary claims include:

-

Increased Protein Synthesis and Nitrogen Retention: Methoxyisoflavone is suggested to promote an anabolic state by increasing the rate of protein synthesis and enhancing nitrogen retention within muscle cells.[3][4]

-

Cortisol Suppression: A significant claim is its ability to lower cortisol levels, a catabolic hormone that can lead to muscle breakdown.[3][6][8]

-

Nutrient Partitioning: It is hypothesized to improve the body's ability to shuttle nutrients, particularly amino acids and glucose, into muscle cells for growth and repair.[4]

-

Aromatase Inhibition: Some sources suggest it may act as an aromatase inhibitor, preventing the conversion of testosterone to estrogen, though this is not a primary proposed mechanism for its anabolic effects.[9]

Preclinical and Clinical Evidence

The evidence for the anabolic potential of methoxyisoflavone is mixed, with early animal studies and unpublished human trials showing positive effects, while more rigorous, peer-reviewed human studies have not supported these claims.

Animal and Early Studies

Human Clinical Trials

The most comprehensive and frequently cited human study on methoxyisoflavone was conducted by Wilborn et al. (2006). This double-blind, placebo-controlled trial investigated the effects of methoxyisoflavone supplementation on resistance-trained males.

-

Participants: Forty-five resistance-trained males (average age 20.5 years) were matched based on fat-free mass.[10]

-

Supplementation: Participants were randomly assigned to one of four groups: placebo, 800 mg/day of methoxyisoflavone, 200 mg/day of ecdysterone, or 1,000 mg/day of a sulfo-polysaccharide. The supplementation period was eight weeks.[10]

-

Exercise Protocol: All participants followed a structured resistance training program for the duration of the study.

-

Measurements: A comprehensive battery of tests was conducted at baseline, four weeks, and eight weeks, including:

-

Body Composition: Assessed using dual-energy x-ray absorptiometry (DEXA).[11]

-

Muscular Strength: 1-repetition maximum (1RM) for bench press and leg press.[11]

-

Muscular Endurance: Repetitions to failure at 80% of 1RM for bench press and leg press.[11]

-

Anaerobic Power: Wingate cycle ergometer test.[11]

-

Hormonal and Blood Markers: Fasting blood samples were analyzed for active and free testosterone, cortisol, urea nitrogen, and creatinine.[10][11]

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from the Wilborn et al. (2006) study, which remains the most robust clinical trial on the efficacy of methoxyisoflavone for anabolic purposes.

Table 1: Body Composition Changes (Wilborn et al., 2006)

| Group | Fat-Free Mass (kg) - Change from Baseline | Percent Body Fat (%) - Change from Baseline |

| Methoxyisoflavone | No significant change | No significant change |

| Placebo | No significant change | No significant change |

Table 2: Strength and Power Changes (Wilborn et al., 2006)

| Group | Bench Press 1RM (kg) - Change from Baseline | Leg Press 1RM (kg) - Change from Baseline | Sprint Peak Power (W) - Change from Baseline |

| Methoxyisoflavone | No significant change | No significant change | No significant change |

| Placebo | No significant change | No significant change | No significant change |

Table 3: Hormonal and Catabolic Markers (Wilborn et al., 2006)

| Group | Active Testosterone - Change from Baseline | Free Testosterone - Change from Baseline | Cortisol - Change from Baseline |

| Methoxyisoflavone | No significant change | No significant change | No significant change |

| Placebo | No significant change | No significant change | No significant change |

The results from this study clearly indicated that 800 mg/day of methoxyisoflavone supplementation for eight weeks had no significant effect on body composition, training adaptations, or hormonal status in resistance-trained males when compared to a placebo.[10][11]

Signaling Pathways and Visualizations

While the exact molecular mechanisms of methoxyisoflavone remain unproven, we can hypothesize its intended, though unverified, interactions with key anabolic signaling pathways based on marketing claims.

Hypothesized Anabolic Signaling Pathway of Methoxyisoflavone

The following diagram illustrates a hypothetical signaling cascade through which methoxyisoflavone is purported to exert its anabolic effects. This is based on the claims of increased protein synthesis and cortisol reduction, integrated into the well-established IGF-1/Akt/mTOR pathway, a central regulator of muscle hypertrophy.[12][13][14]

Caption: Hypothesized anabolic signaling pathway for methoxyisoflavone.

Experimental Workflow for Assessing Anabolic Potential

The diagram below outlines a typical experimental workflow for a robust clinical trial designed to assess the anabolic potential of a nutritional supplement like methoxyisoflavone.

Caption: Standard experimental workflow for a clinical trial.

Discussion and Conclusion

The allure of a non-steroidal anabolic agent has positioned this compound as a popular supplement in the fitness and bodybuilding communities. However, a thorough review of the scientific literature reveals a significant lack of evidence to support its purported anabolic effects in humans. While early animal data and anecdotal reports were promising, the only well-controlled, peer-reviewed human clinical trial to date found no benefit of methoxyisoflavone supplementation on muscle mass, strength, or hormonal profiles in resistance-trained individuals.[10][11][15]

For researchers and drug development professionals, the case of methoxyisoflavone serves as a critical example of the disparity that can exist between marketing claims and scientific reality. The hypothesized mechanisms of action, such as influencing the mTOR pathway or reducing cortisol, are plausible anabolic strategies. However, there is no direct evidence that methoxyisoflavone effectively modulates these pathways in humans at commonly recommended dosages.

References

- 1. Methoxyisoflavone as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]

- 2. Methoxyisoflavone – Health Information Library | PeaceHealth [peacehealth.org]

- 3. gigasnutrition.com [gigasnutrition.com]

- 4. mrsupplement.com.au [mrsupplement.com.au]

- 5. anabolicminds.com [anabolicminds.com]